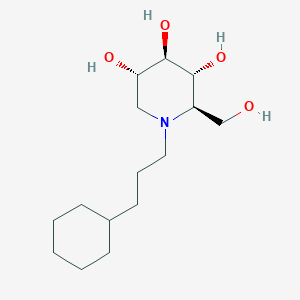

N-Ciclohexilpropil Desoxinojirimicina

Descripción general

Descripción

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with a cyclohexylpropyl group and multiple hydroxyl groups, making it a molecule of interest in various fields of research.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological molecules.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the synthesis of specialty chemicals or materials.

Mecanismo De Acción

Target of Action

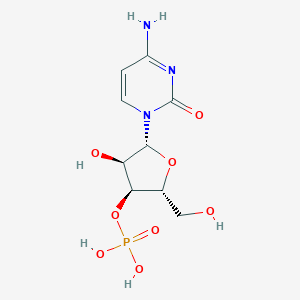

The primary target of N-Cyclohexylpropyl Deoxynojirimycin is α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .

Mode of Action

N-Cyclohexylpropyl Deoxynojirimycin acts as an α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition delays the breakdown of oligosaccharides, thereby reducing postprandial blood glucose levels .

Biochemical Pathways

The inhibition of α-glucosidase by N-Cyclohexylpropyl Deoxynojirimycin affects the carbohydrate hydrolysis pathway . This results in a slower rate of carbohydrate breakdown, leading to a delay in the increase of blood glucose levels after meals .

Pharmacokinetics

The absorption rate of N-Cyclohexylpropyl Deoxynojirimycin decreases when it is ingested concomitantly with other substances, such as CMCNa . This change in pharmacokinetics leads to an improved antihyperglycemic effect . .

Result of Action

The primary result of N-Cyclohexylpropyl Deoxynojirimycin’s action is the reduction of postprandial blood glucose levels . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates, thereby delaying the increase in blood glucose levels after meals .

Action Environment

The action, efficacy, and stability of N-Cyclohexylpropyl Deoxynojirimycin can be influenced by various environmental factors. For instance, the presence of other substances in the gastrointestinal tract can affect its absorption rate . Additionally, the production of N-Cyclohexylpropyl Deoxynojirimycin during microbial fermentation can be influenced by various factors in the fermentation environment .

Análisis Bioquímico

Biochemical Properties

N-Cyclohexylpropyl Deoxynojirimycin plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is a potent α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner .

Cellular Effects

The effects of N-Cyclohexylpropyl Deoxynojirimycin on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of α-glucosidase, which plays a crucial role in carbohydrate hydrolysis in the human body . This inhibition can delay postprandial blood glucose, making it an effective strategy to treat type 2 diabetes .

Molecular Mechanism

N-Cyclohexylpropyl Deoxynojirimycin exerts its effects at the molecular level through several mechanisms. It binds to the α-glucosidase catalytic site, thereby exhibiting excellent α-glucosidase inhibitory activity . This binding interaction with biomolecules leads to enzyme inhibition, which in turn influences gene expression and cellular metabolism .

Metabolic Pathways

N-Cyclohexylpropyl Deoxynojirimycin is involved in the glycolysis pathway . It starts from fructose-6-phosphate and involves amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reaction steps, yielding DNJ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Piperidine Ring: Starting from simple precursors, the piperidine ring can be constructed through cyclization reactions.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Cyclohexylpropyl Group: This step may involve alkylation reactions using cyclohexylpropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, TsCl

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halides, tosylates

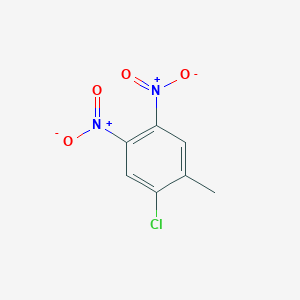

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: can be compared with other piperidine derivatives or compounds with similar functional groups.

Unique Features: Its specific stereochemistry and combination of functional groups may confer unique properties compared to other similar compounds.

List of Similar Compounds

- Piperidine derivatives

- Cyclohexylpropyl-substituted compounds

- Hydroxymethyl-substituted compounds

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCSPMSBLULX-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928083 | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133342-48-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)